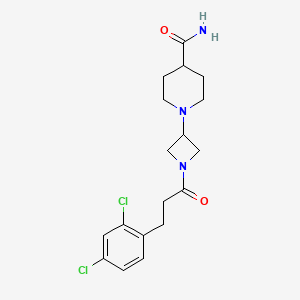
1-(1-(3-(2,4-Dichlorophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(3-(2,4-Dichlorophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H23Cl2N3O2 and its molecular weight is 384.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-(3-(2,4-Dichlorophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:
- Azetidine ring : A four-membered nitrogen-containing ring that is often involved in various pharmacological activities.
- Piperidine moiety : A six-membered ring that enhances the compound's ability to interact with biological targets.
- Dichlorophenyl group : Known for its role in enhancing lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that it may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The precise mechanism remains an area of active research.
Anticancer Potential
Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays : Compounds with structural similarities have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds often fall within the low micromolar range, suggesting strong antiproliferative effects .
Mechanisms of Induced Apoptosis
Research indicates that compounds like this one may induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Treatment with related compounds has been shown to cause cell cycle arrest at the S and G2/M phases, leading to reduced cell proliferation .
- Apoptotic Pathways : Increased levels of pro-apoptotic proteins (e.g., Bax) and activation of caspase cascades have been observed, indicating that these compounds may trigger programmed cell death mechanisms in cancer cells .
Comparative Studies
A comparative analysis of various derivatives has been conducted to evaluate their biological activities. The following table summarizes some key findings:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 4e | MCF-7 | 0.28 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| Compound 4i | HepG2 | 9.6 | Cell cycle arrest at G2/M phase |
| This compound | Various | TBD* | TBD* |
*TBD = To Be Determined based on further studies.
In Vivo Studies
In vivo studies have also been conducted using tumor-bearing mice models to assess the efficacy and targeting ability of related compounds. These studies have shown promising results in selectively targeting tumor cells while sparing normal tissues, which is crucial for minimizing side effects in cancer therapy .
特性
IUPAC Name |
1-[1-[3-(2,4-dichlorophenyl)propanoyl]azetidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2N3O2/c19-14-3-1-12(16(20)9-14)2-4-17(24)23-10-15(11-23)22-7-5-13(6-8-22)18(21)25/h1,3,9,13,15H,2,4-8,10-11H2,(H2,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRSVJCCPMZYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














